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Compound of Interest

Compound Name: 3-Methoxybenzeneboronic acid

Cat. No.: B135778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxybenzeneboronic acid, a compound of significant interest in synthetic chemistry and

drug development. This document details the available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-
Methoxybenzeneboronic acid. This information is crucial for substance identification, purity

assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Methoxybenzeneboronic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

3.74 s 3H -OCH₃

6.6-7.8 m 4H Ar-H

Data not available in

search results
s (broad) 2H -B(OH)₂

Note: Specific chemical shifts and multiplicities for the aromatic protons were not explicitly

available in the searched literature. The broad singlet for the boronic acid protons is

characteristic and its chemical shift can be variable.

Table 2: ¹³C NMR Spectroscopic Data for 3-Methoxybenzeneboronic acid

Solvent: DMSO-d₆[1]

Chemical Shift (δ) ppm Assignment

Data not available in search results C-B

Data not available in search results Ar-C

Data not available in search results Ar-CH

Data not available in search results Ar-CH

Data not available in search results Ar-CH

Data not available in search results Ar-C-O

54.8 -OCH₃

Note: While the solvent is known to be DMSO-d₆, specific chemical shifts for the aromatic

carbons and the carbon attached to the boron atom were not available in the public search

results. The methoxy carbon signal is assigned based on typical chemical shift ranges.
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Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 3-Methoxybenzeneboronic acid

Wavenumber (cm⁻¹) Intensity Assignment

~3300 (broad) Strong O-H stretch (boronic acid)

~3000 Medium C-H stretch (aromatic)

~2950, ~2850 Medium C-H stretch (methyl)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1350 Strong B-O stretch

~1250 Strong C-O stretch (aryl ether)

~1080 Medium in-plane C-H bend (aromatic)

~750 Strong
out-of-plane C-H bend

(aromatic)

Note: The peak positions are approximate and are based on typical values for the functional

groups present in the molecule. Specific peak data from experimental spectra were not

available in the search results.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Methoxybenzeneboronic acid

m/z Ratio Relative Intensity (%) Assignment

152 Data not available [M]⁺ (Molecular Ion)

Data not available Fragment Ions

Note: The molecular ion peak corresponding to the molecular weight of 3-
Methoxybenzeneboronic acid (151.96 g/mol ) is expected at m/z 152. Detailed fragmentation

patterns and relative intensities were not available in the provided search results.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These

protocols are generalized for solid organic compounds and are directly applicable for the

analysis of 3-Methoxybenzeneboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Methoxybenzeneboronic
acid.

Materials and Equipment:

3-Methoxybenzeneboronic acid sample

Deuterated solvent (e.g., DMSO-d₆)

High-field NMR spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Pipettes and vials

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-Methoxybenzeneboronic acid for ¹H NMR,

and 20-50 mg for ¹³C NMR, into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is a suitable choice for this

compound).

Vortex the vial until the sample is completely dissolved.
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Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR

tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample

changer or manually insert it into the magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm,

and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger

number of scans will be necessary due to the lower natural abundance of ¹³C (typically

several hundred to thousands of scans).

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectra. For DMSO-d₆, the residual solvent peak appears at approximately

2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol
Objective: To obtain an infrared spectrum of solid 3-Methoxybenzeneboronic acid.

Method: Attenuated Total Reflectance (ATR)

Materials and Equipment:
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3-Methoxybenzeneboronic acid sample

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid 3-Methoxybenzeneboronic acid powder onto the

center of the ATR crystal using a clean spatula.

Lower the ATR press and apply consistent pressure to ensure good contact between the

sample and the crystal surface.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a

good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Cleaning:

After the measurement, release the pressure, raise the press, and carefully remove the

sample powder from the crystal using a soft brush or a lint-free wipe.

Clean the crystal thoroughly with a solvent-dampened wipe to remove any residue.
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Mass Spectrometry (MS) Protocol
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions

of 3-Methoxybenzeneboronic acid.

Method: Electron Ionization (EI)

Materials and Equipment:

3-Methoxybenzeneboronic acid sample

Mass spectrometer with an EI source

Direct insertion probe or a Gas Chromatograph (GC) inlet

Volatile solvent (if using GC inlet, e.g., methanol or dichloromethane)

Vials and micropipettes

Procedure:

Sample Introduction (Direct Insertion Probe):

Place a small amount of the solid sample into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the high-vacuum source of the mass spectrometer.

Gradually heat the probe to volatilize the sample into the ion source.

Sample Introduction (GC Inlet):

Dissolve a small amount of the sample in a suitable volatile solvent.

Inject a small volume (e.g., 1 µL) of the solution into the heated injection port of the GC,

which is coupled to the mass spectrometer. The sample will be vaporized and carried into

the ion source by the carrier gas (e.g., helium).
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Ionization and Analysis:

In the EI source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positive ions are accelerated and separated by the mass analyzer based on

their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methoxybenzeneboronic acid.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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